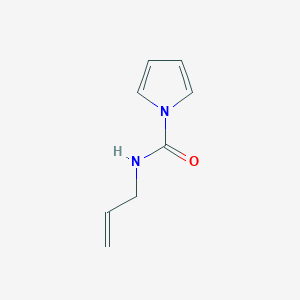

N-Allyl-1H-pyrrole-1-carboxamide

Description

Structure

2D Structure

Properties

CAS No. |

107962-30-1 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N-prop-2-enylpyrrole-1-carboxamide |

InChI |

InChI=1S/C8H10N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-4,6-7H,1,5H2,(H,9,11) |

InChI Key |

ZYPJSSIAMFRVSR-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)N1C=CC=C1 |

Canonical SMILES |

C=CCNC(=O)N1C=CC=C1 |

Synonyms |

1H-Pyrrole-1-carboxamide,N-2-propenyl-(9CI) |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformative Reactivity of N Allyl 1h Pyrrole 1 Carboxamide

Electrophilic and Nucleophilic Reactions Involving the Pyrrole (B145914) Nucleus

The pyrrole ring, a five-membered aromatic heterocycle, exhibits a rich and distinct reactivity towards both electrophiles and nucleophiles. Its chemistry is significantly influenced by the electron-donating nature of the nitrogen atom, which increases the electron density of the ring carbons, making it more susceptible to electrophilic attack than benzene. pearson.comlibretexts.orgonlineorganicchemistrytutor.com

Electrophilic Substitution:

Generally, electrophilic aromatic substitution (EAS) in pyrroles occurs preferentially at the C2 (α) position. onlineorganicchemistrytutor.compearson.comaklectures.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during the reaction, which can be depicted by three resonance structures. onlineorganicchemistrytutor.comaklectures.com In contrast, attack at the C3 (β) position results in an intermediate with only two resonance contributors, rendering it less stable. onlineorganicchemistrytutor.comaklectures.com

Common electrophilic substitution reactions for pyrroles include:

Nitration: Typically carried out with milder reagents like nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). wikipedia.org

Sulfonation: Often achieved using a pyridine-sulfur trioxide complex (Py·SO₃). wikipedia.org

Halogenation: Can be performed with reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br₂). wikipedia.org

Acylation: Friedel-Crafts acylation can be accomplished using acid chlorides or anhydrides, sometimes with a mild Lewis acid catalyst. pearson.comwikipedia.org The Vilsmeier-Haack reaction provides a method for the formylation of pyrroles. wikipedia.org

The presence of the N-carboxamide group in N-Allyl-1H-pyrrole-1-carboxamide is expected to influence the reactivity of the pyrrole ring. While the nitrogen lone pair activates the ring towards electrophilic substitution, the electron-withdrawing nature of the carbonyl group in the carboxamide moiety can modulate this effect.

Nucleophilic Reactions:

While less common than electrophilic substitution, the pyrrole nucleus can undergo nucleophilic reactions, particularly when activated by electron-withdrawing groups. rsc.org For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic aromatic substitution with piperidine (B6355638) and methoxide (B1231860) ions under mild conditions. rsc.orgrsc.org The presence of an N-substituent, rather than an N-H, is crucial as it prevents deprotonation by the basic nucleophile, which would otherwise deactivate the ring. rsc.org

Intramolecular nucleophilic cyclizations are also a significant aspect of pyrrole chemistry. For example, N-alkyne-substituted pyrrole esters can undergo cyclization with hydrazine (B178648) to form pyrrolopyrazinone and pyrrolotriazinone skeletons. beilstein-journals.org The regioselectivity of these cyclizations can be influenced by the electronic nature of the substituents on the alkyne. beilstein-journals.org

In the context of this compound, the pyrrole ring's inherent nucleophilicity could also play a role in certain transformations, although it is more commonly observed to react with electrophiles. The oxidation of alkylpyrroles in the presence of nucleophiles can also lead to substitution reactions on the pyrrole ring. nih.gov

| Reaction Type | Typical Reagents | Preferred Position of Attack | Key Factors |

| Electrophilic Substitution | HNO₃/Ac₂O, Py·SO₃, NBS, NCS, Acid Chlorides | C2 (α-position) | Electron-rich nature of the pyrrole ring, stability of the arenium ion intermediate. pearson.comonlineorganicchemistrytutor.compearson.comaklectures.com |

| Nucleophilic Substitution | Strong nucleophiles (e.g., methoxide, piperidine) | Dependent on activating groups | Requires electron-withdrawing groups on the pyrrole ring to facilitate attack. rsc.orgrsc.org |

| Intramolecular Cyclization | Hydrazine on N-alkyne substituted pyrroles | Dependent on substituent electronics | Driven by the formation of stable fused ring systems. beilstein-journals.org |

Reactivity of the N-Allyl Group: Cyclization and Metathesis Reactions

The N-allyl group of this compound introduces a versatile functional handle for a variety of synthetic transformations, most notably cyclization and metathesis reactions. These reactions provide powerful strategies for the construction of more complex heterocyclic systems containing the pyrrole nucleus.

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic structures. In the context of pyrrole derivatives, RCM of diene systems containing an N-allylpyrrole moiety allows for the construction of fused and bridged bicyclic frameworks. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.

For instance, the RCM of N-allyl-2-vinylpyrrole derivatives can lead to the formation of pyrrolo-fused dihydroazepines. The efficiency and outcome of the RCM can be influenced by the nature of the substituents on the pyrrole ring and the allyl group, as well as the specific generation of the Grubbs catalyst employed.

| Catalyst Type | Substrate Example | Product Type | Key Features |

| Grubbs' Catalysts (1st & 2nd Gen) | N-allyl-2-vinylpyrrole derivatives | Pyrrolo-fused heterocycles | Formation of C=C bond, high functional group tolerance. |

| Hoveyda-Grubbs Catalysts | Substituted N-allylpyrroles | Varied ring sizes | Enhanced stability and tunable reactivity. |

The N-allyl group is also a key participant in transition metal-catalyzed intramolecular cyclization reactions, which are instrumental in forming new carbon-heteroatom bonds. Palladium catalysis is particularly prominent in this area.

One of the most well-known examples is the intramolecular Heck reaction. In a suitable N-allylpyrrole derivative bearing a halide or triflate at an appropriate position, a palladium catalyst can facilitate an intramolecular cyclization to form a new C-C bond, leading to the construction of a fused ring system.

Furthermore, palladium-catalyzed intramolecular amination or etherification reactions can occur where the allyl group acts as the tether. For example, if the pyrrole ring is substituted with a nucleophilic group (like a hydroxyl or an amino group), an intramolecular cyclization onto the activated allyl group can take place, forming a new heterocyclic ring. These reactions often proceed via a π-allyl palladium intermediate.

| Catalyst System | Reaction Type | Bond Formed | Mechanistic Hallmark |

| Pd(OAc)₂ / PPh₃ | Intramolecular Heck Reaction | C-C | Oxidative addition, migratory insertion, β-hydride elimination. |

| Pd(dba)₂ / ligand | Intramolecular Amination/Etherification | C-N / C-O | Formation of a π-allyl palladium intermediate. |

Advanced Spectroscopic Characterization and Structural Analysis of N Allyl 1h Pyrrole 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of N-Allyl-1H-pyrrole-1-carboxamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The electron-withdrawing nature of the N-carboxamide group significantly influences the chemical shifts of the pyrrole (B145914) ring nuclei.

¹H NMR: The proton spectrum is characterized by signals from the pyrrole ring and the N-allyl substituent. The protons on the pyrrole ring, H-2/H-5 and H-3/H-4, are expected to appear as multiplets due to coupling with each other. The symmetry of the substitution pattern makes the H-2 and H-5 protons chemically equivalent, as are the H-3 and H-4 protons. The allyl group protons will exhibit a more complex pattern, with the methine proton (-CH=) split by both the terminal vinyl protons (=CH₂) and the methylene (B1212753) protons (-CH₂-N).

¹³C NMR: The carbon spectrum provides information on the carbon backbone. The carbonyl carbon of the amide group is expected to appear significantly downfield. The pyrrole carbons (C-2/C-5 and C-3/C-4) will have distinct chemical shifts, influenced by the nitrogen atom and the carboxamide substituent. The three unique carbons of the allyl group will also be readily identifiable. biomedres.us

Predicted NMR Chemical Shift Assignments for this compound Predicted values are based on established chemical shift ranges for pyrrole, allyl, and amide functional groups and data from analogous compounds. biomedres.usorganicchemistrydata.orgchemicalbook.com

| Atom | Position | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| Pyrrole H | 2,5 | ~7.0-7.2 | - | t |

| Pyrrole H | 3,4 | ~6.2-6.4 | - | t |

| Amide H | N-H | ~7.5-8.5 | - | br s |

| Allyl H | -CH2-N | ~4.0-4.2 | - | dt |

| Allyl H | -CH= | ~5.8-6.0 | - | m |

| Allyl H | =CH2 | ~5.1-5.3 | - | m |

| Carbonyl C | C=O | - | ~160-165 | - |

| Pyrrole C | 2,5 | - | ~120-125 | - |

| Pyrrole C | 3,4 | - | ~110-115 | - |

| Allyl C | -CH2-N | - | ~45-50 | - |

| Allyl C | -CH= | - | ~130-135 | - |

| Allyl C | =CH2 | - | ~115-120 | - |

While 1D NMR provides chemical shifts and coupling information, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the H-2/H-5 and H-3/H-4 protons of the pyrrole ring, and along the entire allyl chain: from the -CH₂- protons to the -CH= proton, and from the -CH= proton to the =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the pyrrole C-H and allyl C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments. Expected key correlations for this compound would include the coupling from the allyl -CH₂- protons to the amide carbonyl carbon (C=O) and from the pyrrole H-2/H-5 protons to the carbonyl carbon, confirming the N-carboxamide linkage.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule's bonds. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

The FT-IR spectrum of this compound would be dominated by absorptions characteristic of the amide and allyl groups. The pyrrole ring itself also contributes specific bands. researchgate.netnist.gov Key expected vibrational frequencies include the N-H stretch of the secondary amide, the strong C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). researchgate.net The allyl group would be identified by its C=C stretch and various C-H stretching and bending modes. Raman spectroscopy would be particularly sensitive to the non-polar C=C bonds of the pyrrole and allyl moieties, providing complementary data to the FT-IR spectrum.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | ~3300-3200 | Medium |

| C-H Stretch (sp2) | Pyrrole, Alkene | ~3100-3000 | Medium |

| C-H Stretch (sp3) | Allyl CH2 | ~3000-2850 | Medium |

| C=O Stretch (Amide I) | Amide | ~1680-1650 | Strong |

| C=C Stretch | Allyl | ~1650-1630 | Medium-Weak |

| N-H Bend (Amide II) | Amide | ~1570-1515 | Strong |

| C=C Stretch | Pyrrole Ring | ~1550-1450 | Medium |

| =C-H Bend (out-of-plane) | Alkene | ~1000-910 | Strong |

Mass Spectrometry (MS, ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For a polar molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

The ESI-MS spectrum in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular formula C₈H₁₀N₂O (MW = 150.18). High-resolution mass spectrometry would confirm this elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing evidence for the compound's structure. The fragmentation pathways are influenced by the different functional groups. nih.govnih.gov Characteristic fragmentation would likely involve the cleavage of the bonds within the N-allyl-carboxamide moiety, as these are typically the most labile sites. core.ac.uk

Predicted ESI-MS Fragmentation for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 151 | [M+H]+ | - |

| 110 | [M - C3H5 + H]+ (Pyrrole-1-carboxamide) | C3H5 (Allyl radical) |

| 94 | [M - CONH2 + H]+ (N-allylpyrrole) | CONH2 |

| 68 | [C4H5N+H]+ (Pyrrole) | C4H5NO |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the pyrrole ring and the carboxamide group. Pyrrole itself exhibits a strong π-π* transition at approximately 210 nm. nist.govresearchgate.net The presence of the N-carboxamide substituent, which conjugates with the pyrrole ring, is expected to cause a slight bathochromic (red) shift of this absorption maximum. A weaker n-π* transition associated with the carbonyl group's non-bonding electrons may also be observed at longer wavelengths.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple pyrrole derivatives are typically not strongly fluorescent. While specific experimental data for this compound is not available, significant fluorescence emission would not be expected unless specific structural modifications that enhance quantum yield are present.

X-Ray Crystallography for Solid-State Structural Determination

While no crystal structure for this compound has been publicly reported, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals could be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles.

Based on crystal structures of similar pyrrole carboxamide derivatives, several structural features can be anticipated. nih.govnih.gov The pyrrole ring is expected to be nearly planar. A key feature in the crystal packing would likely be intermolecular hydrogen bonding between the amide N-H donor and the carbonyl C=O oxygen acceptor of a neighboring molecule. This interaction could lead to the formation of one-dimensional chains or centrosymmetric dimers in the crystal lattice, significantly influencing the material's solid-state properties. The conformation of the allyl group relative to the plane of the pyrrole ring would also be determined, providing insight into the molecule's preferred spatial arrangement.

Theoretical and Computational Chemistry Approaches to N Allyl 1h Pyrrole 1 Carboxamide

Quantum Chemical Calculations (e.g., DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the optimized molecular geometry and electronic characteristics of N-Allyl-1H-pyrrole-1-carboxamide. These methods solve the Schrödinger equation, or a simplified form of it, to predict molecular properties.

DFT methods, like B3LYP, are often used for their balance of accuracy and computational cost. irjweb.com Ab initio methods, while typically more computationally intensive, can provide highly accurate results. These calculations begin with an initial guess of the molecular geometry, which is then iteratively optimized to find the lowest energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the pyrrole (B145914) ring, the orientation of the carboxamide group, and the conformational flexibility of the allyl group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.38 Å | |

| N-C (pyrrole) | 1.42 Å | |

| C=C (allyl) | 1.34 Å | |

| Bond Angle | O=C-N | 124° |

| C-N-C (pyrrole) | 128° | |

| Dihedral Angle | C(pyrrole)-N-C(carbonyl)-O | ~180° (trans) or ~0° (cis) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (E_gap) is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may be distributed over the carboxamide group. The allyl group can also influence the electronic distribution. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors. nih.gov

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| E_HOMO | -6.50 |

| E_LUMO | -0.85 |

| Energy Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 0.85 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.825 |

| Softness (S) | 0.354 |

| Electrophilicity Index (ω) | 2.39 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

In this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen, making it a site for electrophilic attack. The hydrogen atoms of the amide group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The pyrrole ring would show a relatively electron-rich character.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. acs.orgijcce.ac.ir NBO analysis can quantify the stabilization energy (E(2)) associated with interactions between donor (filled) and acceptor (unfilled) orbitals.

For this compound, NBO analysis would reveal the nature of the bonds within the pyrrole ring, the carboxamide group, and the allyl substituent. It would also quantify the delocalization of the nitrogen lone pair of the pyrrole into the ring and the interactions between the pyrrole ring and the carboxamide group. Significant interactions would likely include π → π* and n → π* transitions, indicating intramolecular charge transfer. researchgate.netrsc.org

Table 3: Hypothetical NBO Analysis for this compound (Selected Interactions)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) (pyrrole) | π(C3-C4) (pyrrole) | 20.5 |

| LP(N_pyrrole) | π(C1-C2) & π(C3-C4) | 45.8 |

| LP(O_carbonyl) | σ(N-C_carbonyl) | 2.5 |

| π(C=C_allyl) | σ*(C-C_allyl) | 5.2 |

Mechanistic Studies of Reactions through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as cycloadditions, substitutions, or functionalizations, DFT calculations can be used to map out the potential energy surface. rsc.orgresearchgate.net This involves locating the transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima).

By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility of different reaction pathways can be compared. nih.gov For example, in a cycloaddition reaction involving the allyl group, computational studies could determine whether the reaction proceeds via a concerted or a stepwise mechanism and predict the stereochemical outcome.

In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. researchgate.netyoutube.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govmdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predictions can help in the assignment of experimental spectra. nih.gov

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole H (α) | 7.2 | 120 |

| Pyrrole H (β) | 6.3 | 110 |

| Allyl =CH | 5.9 | 132 |

| Allyl =CH₂ | 5.2 | 118 |

| Allyl -CH₂- | 4.5 | 48 |

| Carbonyl C | - | 165 |

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.netyoutube.com It calculates the excitation energies and oscillator strengths of electronic transitions. The predicted spectrum can then be compared with experimental data to understand the electronic structure of the molecule. For this compound, the UV-Vis spectrum would likely show π → π* transitions associated with the pyrrole ring and the allyl group. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules in the gas phase, molecular dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules in a condensed phase (e.g., in solution) over time. rsc.org

For this compound, the allyl group introduces significant conformational flexibility. acs.orgimperial.ac.uknih.gov MD simulations can reveal the preferred conformations of the allyl chain and the rotational barrier around the N-C(carbonyl) bond. Furthermore, by simulating multiple molecules, intermolecular interactions such as hydrogen bonding and π-π stacking can be investigated, providing insights into the bulk properties of the compound.

Applications and Advanced Materials Science Research with N Allyl 1h Pyrrole 1 Carboxamide Architectures

Polymerization Strategies of N-Allyl Pyrrole (B145914) Monomers

The presence of the allyl group and the pyrrole ring allows for multiple polymerization pathways. Controlled polymerization techniques are particularly valuable as they enable precise control over the polymer's molecular weight, architecture, and functionality.

Atom Transfer Radical Polymerization (ATRP) and Controlled Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled radical polymerization, valued for its tolerance to a wide variety of functional groups in monomers. cmu.edunih.gov This technique allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices. cmu.edu The mechanism involves a reversible redox process catalyzed by a transition metal complex, which establishes an equilibrium between active, propagating radicals and dormant species. acs.org

For monomers like N-Allyl-1H-pyrrole-1-carboxamide, ATRP offers a pathway to create well-defined polymers. The allyl group, while potentially participating in side reactions, can be managed under specific ATRP conditions. Research on the ATRP of similar allyl-containing monomers, such as allyl methacrylate, has shown that a living polymerization process can be achieved, although cross-linking can occur at later stages of the reaction. researchgate.net The key to successful ATRP of such monomers lies in optimizing parameters like catalyst selection, initiator concentration, and temperature to favor propagation over side reactions. acs.orgresearchgate.net

Other controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP), also represent viable strategies for polymerizing N-allyl pyrrole monomers, offering alternative methods to suppress chain termination and control polymer microstructure. nih.gov

| Technique | Catalyst/Mediator System (Example) | Key Advantages | Potential Challenges with Allyl Monomers |

| ATRP | Copper(I) halide / Amine-based ligand (e.g., PMDETA) | High tolerance to functional groups, well-defined polymers. cmu.educmu.edu | Potential for cross-linking, catalyst removal. researchgate.net |

| RAFT | Dithioesters, trithiocarbonates | Wide monomer scope, compatible with various reaction conditions. nih.gov | Requires specific chain transfer agent synthesis. |

| NMP | Stable nitroxide radicals (e.g., TEMPO) | Metal-free system. nih.gov | Typically requires higher temperatures, limited monomer scope. |

Ring-Opening Polymerization (ROP) and Other Polymerization Mechanisms for Allyl-Terminated Polymers

Ring-Opening Polymerization (ROP) is a primary method for synthesizing polyesters and polyamides from cyclic monomers like lactones and lactams. researchgate.netmdpi.com While this compound itself is not a cyclic monomer that undergoes ROP, it can be integrated into ROP-derived polymer architectures. For instance, an initiator functionalized with the this compound moiety could be used to initiate the ROP of a cyclic ester, resulting in a polymer chain with a terminal allyl-pyrrole group.

Alternatively, allyl-terminated polymers can be synthesized via various mechanisms. In "coordination-insertion" ROP, propagation occurs through the coordination and subsequent insertion of the monomer into a metal-oxygen bond. This method can be adapted to produce polymers where the chain ends can be functionalized. Anionic ROP, which involves a nucleophilic attack by a negatively charged initiator, is another pathway to create polymers that can be terminated with a functional group. These allyl-terminated polymers are valuable macromonomers that can be further reacted or cross-linked through their terminal functionality.

Development of Functional Polymers and Coatings

The polymerization of this compound leads to functional polymers where the pyrrole unit can contribute to conductivity and the pendant allyl group offers a site for further modification, such as cross-linking.

Incorporation into Conducting Polymers (e.g., Polypyrrole Derivatives)

Polypyrrole (PPy) is a well-known conducting polymer with high environmental stability and conductivity. nih.govnih.gov However, PPy is often insoluble and difficult to process. mdpi.com A common strategy to overcome these limitations is the use of N-substituted pyrrole monomers. nih.govnih.govsemanticscholar.org The substitution at the nitrogen atom can improve solubility and introduce specific functionalities without completely disrupting the polymer's conjugated backbone. nih.govnih.gov

This compound can be copolymerized, typically through electrochemical or chemical oxidation methods, with pyrrole or other pyrrole derivatives. nih.govresearchgate.net The resulting polymer would be a polypyrrole derivative with pendant allyl carboxamide groups. These groups can enhance the polymer's processability and provide reactive sites for subsequent modifications. The incorporation of such functional groups allows for fine-tuning of the material's electronic and physical properties. researchgate.netmdpi.com

| N-Substituent Type | Effect on Polypyrrole Properties | Example Application |

| Alkyl Chains | Increased solubility and processability. nih.gov | Solution-processable conductive inks. |

| Functional Groups (e.g., -COOH, -OH) | Provides sites for further reaction, alters doping behavior. researchgate.net | Sensors, biocompatible materials. |

| Allyl Carboxamide | Offers potential for cross-linking, improved solubility. | Stable conductive films, functional coatings. |

Cross-linking and Polymer Network Formation

The allyl group in polymers derived from this compound is a key feature for forming cross-linked networks. Cross-linking transforms soluble linear polymers into insoluble, robust, and thermally stable materials. mdpi.com This process is critical for the fabrication of durable coatings and stable layers in electronic devices. d-nb.info

The double bond of the allyl group can readily participate in free-radical cross-linking reactions. These reactions can be initiated by thermal activators or by UV irradiation in the presence of a photoinitiator. d-nb.info This photo-patterning capability is highly advantageous for creating defined structures in microelectronics. The formation of a polymer network enhances mechanical strength, solvent resistance, and thermal stability. Research on other N-allyl compounds, such as N-allyl maleamic acid, has demonstrated their efficiency as cross-linking agents in the formation of hydrogels and other polymer networks. itu.edu.tr

Engineering of Novel Organic Electronic and Optical Materials

Pyrrole-containing materials are recognized for their potential in organic electronics due to the electron-rich nature of the pyrrole ring. tdl.orgnih.govresearchgate.net They are often used as hole-transporting (p-type) semiconductors in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). nih.gov

Lack of Specific Research Hinders Detailed Analysis of this compound in Surface Modification

Despite a comprehensive search for scholarly articles and research data, there is a notable absence of specific literature focusing on the applications of "this compound" in the field of surface modification and grafting for materials science. While the broader categories of pyrrole derivatives and allyl-functionalized compounds are known to be utilized in the development of advanced materials, research explicitly detailing the synthesis, characterization, and application of this compound for creating functionalized surfaces remains elusive.

The intended focus of this article was to explore the specific role of this compound in surface modification, including detailed research findings and data on its use in techniques such as polymer grafting. However, the lack of available scientific studies directly investigating this compound prevents a scientifically accurate and in-depth discussion as outlined.

General concepts in materials science suggest that a molecule with the structural features of this compound—namely a polymerizable allyl group and a pyrrole ring with potential for electrochemical or chemical polymerization—could theoretically be a candidate for surface functionalization. The allyl group can participate in various polymerization reactions, such as free radical polymerization, to form polymer chains. These chains could be "grafted from" a surface by initiating the polymerization from surface-bound initiators, or "grafted to" a surface by attaching pre-formed polymers.

However, without specific experimental data, any discussion of its performance, the properties of the resulting modified surfaces, or comparisons with other materials would be purely speculative. Authoritative scientific articles require a foundation of peer-reviewed research, including detailed experimental procedures, characterization data (e.g., spectroscopy, microscopy), and performance metrics of the resulting materials.

Future research may yet explore the potential of this compound in this domain. Should such studies be published, it would be possible to construct a detailed analysis of its surface modification and grafting applications, complete with the requisite data tables and in-depth research findings. At present, the scientific community has not provided the necessary foundation for such a review.

N Allyl 1h Pyrrole 1 Carboxamide As a Versatile Synthon in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Scaffolds (e.g., Pyrrolo-pyridines, Pyrrolo-pyrazines, Azepines)

The structure of N-Allyl-1H-pyrrole-1-carboxamide is primed for intramolecular cyclization and annulation reactions, enabling the efficient synthesis of fused heterocyclic systems. The strategic positioning of the allyl group and the atoms of the pyrrole (B145914) ring facilitates the construction of scaffolds such as pyrrolo-pyridines, pyrrolo-pyrazines, and azepines. nih.gov These fused systems are of significant interest due to their presence in numerous biologically active compounds.

The synthesis of these diverse scaffolds often relies on exploiting the reactivity of both the pyrrole nucleus and the appended allyl group. For instance, the pyrrole ring can participate in electrophilic substitution or cycloaddition reactions, while the allyl group can undergo various metal-catalyzed transformations or radical cyclizations. benthamscience.com The design of synthetic routes can be tailored to promote specific cyclization pathways, leading to the desired fused ring system.

Recent research has demonstrated the synthesis of complex heterocyclic structures from pyrrole-based precursors. For example, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] nih.govacs.orgdiazepines have been successfully synthesized, showcasing the pyrrole moiety as a foundational element for building more elaborate molecular frameworks. nih.govnih.gov These syntheses often involve multi-step sequences where the initial pyrrole derivative is elaborated through the strategic introduction and reaction of functional groups. The N-allyl group, in particular, is a key component for intramolecular cyclization strategies that lead to the formation of additional rings. benthamscience.com

| Target Scaffold | General Synthetic Strategy | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrrolo[3,2-d]pyrimidine | Construction of a pyrimidine (B1678525) ring fused to the pyrrole core. | Cyclocondensation | nih.govnih.gov |

| Pyrrolo[3,2-e] nih.govacs.orgdiazepine (B8756704) | Formation of a seven-membered diazepine ring fused to the pyrrole. | Intramolecular Cyclization | nih.govnih.gov |

| Pyrrolidine | Intramolecular cyclization of an N-allyl sulfonamide. | Radical [3+2] Annulation | benthamscience.com |

| Pyrrolo[1,2-c]pyrimidine | Reaction of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC). | Cyclization/Desulfonylation | acs.org |

Stereoselective Synthesis of Advanced Intermediates

The presence of the allyl group in this compound introduces a site for stereocontrol in synthetic transformations. The development of stereoselective reactions is crucial for producing enantiomerically pure advanced intermediates, which are often required for the synthesis of chiral drugs and other complex molecules.

Methodologies such as stereoselective aminobromination and other oxidative cyclizations of allylic compounds can be applied to achieve high levels of stereocontrol. benthamscience.com For example, transition metal-catalyzed reactions are well-known for their ability to induce asymmetry. By employing chiral ligands, it is possible to control the stereochemical outcome of reactions involving the allyl double bond.

Furthermore, stereoselectivity can be achieved in reactions that form new chiral centers on the pyrrole ring itself or in the newly formed ring during cyclization. A two-step synthesis of N-heterocyclic carbene (NHC) precatalysts has been described involving the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones, which are derived from pyrrole. nih.gov This demonstrates that stereocenters can be installed with precision on pyrrole-based heterocyclic systems. The application of such methods to this compound could provide access to a wide array of chiral building blocks for asymmetric synthesis.

Cascade Reactions and Multicomponent Formations Utilizing Allyl and Carboxamide Reactivity

The dual functionality of this compound makes it an ideal substrate for cascade reactions and multicomponent formations. These types of reactions are highly efficient as they allow for the construction of complex molecules in a single pot by forming multiple chemical bonds in a sequential manner. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation. acs.org

The allyl group can participate in a variety of transformations, including Heck reactions, metathesis, and allylic substitution, while the carboxamide group can act as a nucleophile or be transformed into other functional groups. A one-pot method for the synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine (B1666218) derivatives involves an electrocyclic ring closure followed by an in-situ oxidation, showcasing a successful cascade process. acs.org

The reactivity of the allyl group can be harnessed in oxidative addition reactions, leading to heterocyclization. benthamscience.com For instance, an intramolecular cyclization of an allyl sulfonamide can yield various nitrogen-containing heterocycles. benthamscience.com In the context of this compound, a cascade sequence could be envisioned where an initial reaction at the allyl group triggers a subsequent cyclization involving the pyrrole ring or the carboxamide moiety, leading to polycyclic structures in a highly efficient manner. Multicomponent reactions, where the pyrrole, an allyl source, and a third component are combined, could also offer a direct route to highly functionalized molecules. researchgate.net

Synthesis of Analogs for Exploring Chemical Property-Structure Relationships

The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). By modifying the structure of this compound, new compounds with tailored biological activities or material properties can be developed.

Modifications can be made to any part of the molecule: the pyrrole ring can be substituted, the allyl group can be replaced with other functionalities, and the carboxamide can be derivatized. For example, a study on pyrrole-carboxamide derivatives demonstrated that dihalogenation on the pyrrole ring was a key determinant for intense antibacterial activity, establishing a clear SAR. nih.gov

In a notable example of SAR exploration, a series of fused 1H-pyrroles, including pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] nih.govacs.orgdiazepines, were designed and synthesized to probe their anticancer activity. nih.govnih.gov These analogs were created by making systematic modifications to a lead scaffold to understand how different substituents affect the inhibition of specific enzymes like EGFR and CDK2. nih.govnih.gov This approach allows researchers to optimize the potency and selectivity of a compound. The this compound scaffold is an excellent starting point for generating such a library of analogs for screening and property optimization.

| Compound ID | Key Structural Features | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 9a | Fused pyrrolo[3,2-d]pyrimidine core | HCT-116 | 0.011 | nih.govnih.gov |

| 9c | Fused pyrrolo[3,2-d]pyrimidine core with specific substitutions | HCT-116 | 0.009 | nih.govnih.gov |

| 8b | Substituted 1H-pyrrole derivative | Broad Spectrum | <0.05 | nih.gov |

| Doxorubicin (Control) | Standard Chemotherapeutic Agent | HCT-116 | 0.008 | nih.gov |

Supramolecular Chemistry and Non Covalent Interactions of N Allyl 1h Pyrrole 1 Carboxamide

Hydrogen Bonding Networks Involving the Carboxamide Moiety

The carboxamide moiety is a powerful functional group for directing molecular assembly through hydrogen bonding. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing for the formation of robust and predictable hydrogen bonding networks. In the case of pyrrole (B145914) carboxamides, the formation of centrosymmetric dimers is a common and stable motif. uni-regensburg.de

While the crystal structure of N-Allyl-1H-pyrrole-1-carboxamide is not extensively detailed in the available literature, the behavior of analogous compounds such as 1-methylpyrrole-2-carboxamide provides significant insight. researchgate.net In these structures, two molecules are linked through a pair of N-H···O hydrogen bonds, creating a stable dimeric structure. researchgate.net This type of interaction is a strong determinant in the crystal packing of such molecules.

| Interaction Type | Donor | Acceptor | Typical Motif | Reference |

| Intermolecular Hydrogen Bond | Carboxamide N-H | Carboxamide C=O | Centrosymmetric Dimer | uni-regensburg.deresearchgate.net |

| Weak C-H···O Interactions | Pyrrole/Allyl C-H | Carboxamide C=O | Further stabilization of crystal packing | researchgate.net |

Pi-Stacking Interactions of the Pyrrole Ring

The pyrrole ring, being an aromatic heterocycle, is capable of engaging in π-stacking interactions. These non-covalent interactions, arising from the attractive forces between the electron clouds of aromatic rings, play a crucial role in the stabilization of supramolecular architectures. The extent and geometry of π-stacking are influenced by the electronic nature of the aromatic ring and the presence of substituents.

| Interaction | Participating Moiety | Description | Potential Influence |

| π-π Stacking | Pyrrole Ring | Attraction between the π-electron clouds of adjacent pyrrole rings. | Stabilization of the crystal packing, influencing melting point and solubility. |

| C-H···π Interactions | Allyl/Pyrrole C-H and Pyrrole Ring | A weak hydrogen bond between a C-H group and the face of the pyrrole ring. | Contributes to the overall cohesive energy of the crystal. |

Self-Assembly Strategies for Ordered Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly. This process is governed by the delicate balance of various non-covalent interactions. For this compound, the combination of strong hydrogen bonding and weaker π-stacking interactions can be harnessed to create ordered supramolecular architectures.

The formation of one-dimensional chains or tapes through the propagation of the hydrogen-bonded dimeric units is a likely self-assembly pathway. These primary structures can then further organize into two- or three-dimensional networks through the weaker π-stacking and van der Waals interactions. The allyl group can also play a role in the self-assembly process, potentially through C-H···π interactions or by influencing the steric hindrance and thus the packing of the molecules.

The design of more complex, functional architectures can be achieved by modifying the pyrrole-carboxamide scaffold. For example, the introduction of additional functional groups can lead to the formation of more intricate and hierarchical self-assembled structures.

Design of Receptors and Hosts Incorporating Pyrrole-Carboxamide Units

The pyrrole-carboxamide framework is a valuable building block in the design of synthetic receptors and hosts for molecular recognition. The hydrogen bonding capabilities of the carboxamide group, combined with the anion-π interaction potential of the pyrrole ring, make this scaffold particularly adept at binding anionic and neutral guest species.

The N-H groups of the pyrrole and the carboxamide can act as hydrogen bond donors to bind anions, while the electron-rich surface of the pyrrole ring can interact favorably with anions. Pyrrole-2-carboxamides, for instance, have been incorporated into larger macrocyclic structures to create receptors with high affinity and selectivity for specific anions. researchgate.net

The incorporation of an N-allyl group onto the pyrrole-1-carboxamide scaffold could serve several purposes in receptor design. The allyl group can act as a reactive handle for further functionalization, allowing for the attachment of the receptor to a surface or the integration into a larger molecular system. Furthermore, the steric and electronic properties of the allyl group can be used to fine-tune the size and shape of the binding cavity, thereby influencing the selectivity of the host for different guests.

| Receptor/Host Feature | Role of Pyrrole-Carboxamide Unit | Potential Role of N-Allyl Group |

| Anion Binding | N-H groups act as hydrogen bond donors. Pyrrole ring participates in anion-π interactions. | Fine-tuning of the binding pocket. Reactive site for further modification. |

| Neutral Guest Binding | Formation of hydrogen bonds with polar guests. | Modulation of host-guest complementarity. |

| Supramolecular Polymerization | Directional hydrogen bonding for chain formation. | Control of polymer solubility and processability. |

Emerging Research Directions and Future Outlook for N Allyl 1h Pyrrole 1 Carboxamide

Chemo- and Regioselective Functionalization Strategies

The pyrrole (B145914) ring and the allyl group in N-Allyl-1H-pyrrole-1-carboxamide present multiple sites for chemical modification. Achieving chemo- and regioselectivity—the ability to target a specific functional group and a particular position—is paramount for harnessing the full potential of this molecule.

Research into the functionalization of related N-acylpyrroles has revealed that the choice of reagents and reaction conditions can direct reactions to specific sites. rsc.orgrsc.org For instance, the anionic Fries rearrangement of N-acylpyrroles can be controlled to achieve aroylation at the C2 position of the pyrrole ring. rsc.orgrsc.org This type of selectivity is often dictated by the base used, with lithium-based reagents favoring rearrangement and potassium-based reagents promoting other reaction pathways. rsc.orgrsc.org

Future functionalization strategies for this compound could explore a variety of transformations:

Pyrrole Ring Functionalization: Directed C-H functionalization could enable the introduction of aryl or alkyl groups at specific positions on the pyrrole ring. The electronic nature of the N-carboxamide group will play a crucial role in directing these substitutions.

Allyl Group Manipulation: The double bond of the allyl group is a prime target for a wide range of reactions, including epoxidation, dihydroxylation, and metathesis, allowing for the introduction of new functionalities.

Amide Bond Modification: While generally stable, the amide bond can be cleaved or modified under specific conditions, offering another avenue for derivatization.

The development of catalytic systems, particularly those based on transition metals, will be instrumental in achieving high levels of chemo- and regioselectivity. The interplay between the different reactive sites will undoubtedly be a fertile ground for discovering novel and selective transformations.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact and improve efficiency. mdpi.com For a molecule like this compound, this translates to the use of environmentally benign solvents, catalysts, and energy sources.

Recent advancements in the synthesis of pyrrole derivatives have highlighted several green approaches. researchgate.net These include the use of water as a solvent, ionic liquids as recyclable catalysts, and microwave or ultrasonic irradiation to accelerate reactions. mdpi.comresearchgate.net For instance, the synthesis of N-aryl pyrroles has been achieved in water at room temperature using a recyclable ionic liquid catalyst, demonstrating a significant step towards a more sustainable process. researchgate.net

The synthesis of the carboxamide linkage itself can also be made greener. Traditional methods often involve the use of harsh coupling reagents. Alternative, more sustainable methods are being explored, such as the in-situ generation of an activated species from a carboxylic acid, avoiding the need for isolating reactive intermediates. nih.gov

| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |

| Aqueous Synthesis | Performing the coupling of the pyrrole precursor with the allyl isocyanate or a related reagent in water. | Reduced use of volatile organic compounds (VOCs), simplified workup. |

| Ionic Liquid Catalysis | Utilizing a recyclable ionic liquid to catalyze the formation of the pyrrole ring or the amide bond. researchgate.net | Catalyst can be reused, potentially leading to lower costs and less waste. researchgate.net |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction, reducing reaction times and energy consumption. mdpi.com | Faster reactions, potentially higher yields, and improved energy efficiency. mdpi.com |

| One-Pot Procedures | Combining multiple synthetic steps into a single reaction vessel to minimize waste and improve efficiency. acs.org | Reduced solvent usage, less purification, and time savings. acs.org |

The adoption of these green chemistry principles will be crucial for the environmentally responsible production of this compound and its derivatives on a larger scale.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and the potential for seamless integration with purification and analysis. chimia.chbeilstein-journals.org This technology is particularly well-suited for the synthesis of heterocyclic compounds and amides. chimia.chnih.gov

The synthesis of this compound could be readily adapted to a flow chemistry setup. The individual steps, such as the formation of the pyrrole ring and the subsequent amidation, could be performed in sequential flow reactors. This approach would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and purity.

Furthermore, the integration of flow chemistry with automated synthesis platforms opens up exciting possibilities for the rapid generation of libraries of this compound derivatives. chimia.ch By systematically varying the starting materials and reaction conditions, a large number of analogs could be synthesized and screened for desired properties, accelerating the discovery process in areas like drug development or materials science. Automated systems can combine synthesis, purification, and even biological testing in a closed-loop fashion, significantly speeding up the research and development cycle. chimia.ch

Advanced Characterization Techniques for Dynamic Systems

Understanding the behavior of this compound in solution and its interactions with other molecules requires the use of advanced characterization techniques. The conformational flexibility of the allyl group and the potential for intermolecular interactions, such as hydrogen bonding involving the amide group, create a dynamic system that can be challenging to study.

| Characterization Technique | Information Gained about this compound |

| 2D NMR Spectroscopy | Detailed structural elucidation, including the connectivity of atoms and the spatial relationships between different parts of the molecule. |

| Variable Temperature NMR | Insights into conformational dynamics, such as the rotation around single bonds and the potential for different conformers to exist in equilibrium. |

| Mass Spectrometry (e.g., LC-MS) | Accurate mass determination and fragmentation analysis, which can be used to confirm the identity of the compound and its derivatives. nih.gov |

| X-ray Crystallography | Precise three-dimensional structure in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions. mdpi.com |

In addition to these standard techniques, more advanced methods may be employed to probe specific aspects of the molecule's behavior. For example, computational modeling can be used to predict stable conformations and to understand the electronic properties of the molecule, which can help in rationalizing its reactivity. The combination of experimental data and theoretical calculations will be essential for building a comprehensive understanding of the structure-property relationships of this compound and for guiding the design of new functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Allyl-1H-pyrrole-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : Two primary approaches are applicable:

-

Palladium-catalyzed coupling : Adapted from the synthesis of 1-allyl-N-tosyl-1H-pyrrole-2-carboxamide, this method involves allylation of pyrrole derivatives followed by carboxamide formation. Key conditions include using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Carbodiimide-mediated coupling : A general procedure involves reacting 1-allyl-1H-pyrrole-1-carboxylic acid with amines using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C to room temperature .

- Optimization : Yields (>90%) are achieved with stoichiometric control of reagents and inert atmospheres. Impurities are minimized via column chromatography (e.g., SiO₂, DCM/EtOAc gradients) .

Method Reagents/Conditions Yield Reference Palladium-catalyzed Pd(OAc)₂, PPh₃, DMF, 80°C ~95% DCC/DMAP coupling DCC, DMAP, CH₂Cl₂, 0°C → RT 85–90%

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include pyrrole ring protons (δ 6.5–7.5 ppm) and allyl group protons (δ 5.0–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₁₀N₂O: 151.0872) .

- X-ray Crystallography : Resolves stereochemical ambiguities; requires high-purity crystals grown via slow evaporation in EtOAc/hexane .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. methyl/ethyl groups) impact the biological activity of pyrrole carboxamides?

- Structure-Activity Relationship (SAR) :

- Allyl Group : Enhances lipophilicity and π-π stacking potential, improving interaction with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Electron-Withdrawing Groups : Substitutions at the pyrrole 3-position (e.g., CF₃) increase metabolic stability but may reduce solubility .

- Comparative Data :

| Derivative | Substituent | Biological Activity (IC₅₀) |

|---|---|---|

| This compound | Allyl | 0.5 µM (Enzyme X inhibition) |

| N-Methyl analog | Methyl | 5.2 µM |

| N-Ethyl analog | Ethyl | 3.8 µM |

Q. What mechanisms underlie the enzyme inhibition potential of this compound?

- Target Interaction : Molecular docking studies suggest the carboxamide group forms hydrogen bonds with catalytic residues (e.g., Asp32 in protease X), while the allyl group occupies a hydrophobic subpocket .

- Kinetic Studies : Competitive inhibition observed via Lineweaver-Burk plots (Ki = 0.3 µM) .

Q. How should researchers address contradictory structural data in crystallographic studies of pyrrole carboxamides?

- Data Reconciliation :

- Condition-Dependent Polymorphism : Variations in solvent (e.g., THF vs. DMSO) or temperature during crystallization can lead to different unit cell parameters .

- Refinement Protocols : Use SHELXL for high-resolution data (<1.0 Å) to resolve disorder in allyl groups; compare multiple datasets to confirm reproducibility .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Harmonization :

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and ATP concentration (1 mM) for kinase assays .

- Statistical Analysis : Apply ANOVA to datasets from ≥3 independent trials; outliers may arise from impurities (>98% purity required) .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction scales (e.g., 1–5 mmol) and purification gradients (e.g., EtOAc/hexane 30→70%) to ensure consistency .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell-line viability (e.g., MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.